Artemisin

Beschreibung

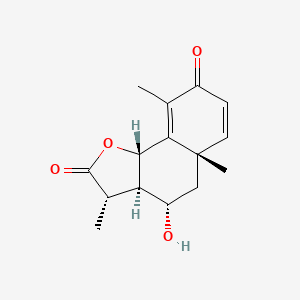

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHMMHZLDLBAKX-DBIGVJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877833 | |

| Record name | Artemisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-05-0 | |

| Record name | (-)-Artemisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEMISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1R67R7XWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Artemisinin: A Technical Chronicle of a Medical Breakthrough

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery of artemisinin, detailing the historical timeline, experimental protocols, and scientific data that underpin this Nobel Prize-winning achievement.

Introduction

The discovery of artemisinin, a potent antimalarial compound, stands as a landmark achievement in modern medicine. This technical guide provides an in-depth exploration of the historical and scientific journey that led to its isolation and development. From its origins in traditional Chinese medicine to its elucidation through rigorous scientific methodology, the story of artemisinin offers valuable insights into natural product drug discovery. This document details the key milestones, experimental procedures, and quantitative data that were foundational to this medical breakthrough, which has saved millions of lives.

Historical Timeline and Project 523

The discovery of artemisinin was a direct result of a large-scale, secret military project initiated by the Chinese government on May 23, 1967, codenamed "Project 523".[1][2] The project was a response to the emergence of chloroquine-resistant malaria, which was causing significant casualties during the Vietnam War.[2] The initiative brought together over 500 scientists from more than 60 institutions, organized into three main streams: synthetic compounds, clinical studies, and traditional Chinese medicine.[1][2]

The traditional Chinese medicine branch proved to be the most fruitful. In 1969, Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine (now the China Academy of Chinese Medical Sciences), was appointed head of a research group tasked with screening traditional remedies for antimalarial activity.[3][4]

Key Milestones in the Discovery and Development of Artemisinin:

| Year | Milestone | Key Individuals/Groups | Reference |

| 1967 | Launch of "Project 523" by the Chinese government. | Mao Zedong, Zhou Enlai | [1][2] |

| 1969 | Tu Youyou is appointed head of a research group within Project 523 to investigate traditional Chinese medicines. | Tu Youyou | [3][4] |

| 1971 | Tu Youyou's team screens over 2,000 traditional recipes and identifies Artemisia annua (qinghao) as a promising candidate. | Tu Youyou and her team | [3] |

| Oct 1971 | Inspired by ancient texts, Tu Youyou's team successfully uses a low-temperature ether extraction method to obtain a highly effective extract of Artemisia annua. | Tu Youyou | [3][5] |

| 1972 | The active compound, later named qinghaosu (artemisinin), is isolated as a crystalline substance. | Tu Youyou and her team | [6][7] |

| Aug-Oct 1972 | The first clinical trial of the Artemisia annua extract is conducted in Hainan province, demonstrating its efficacy in malaria patients. | Tu Youyou and her team | [3][5] |

| 1973 | The more potent derivative, dihydroartemisinin, is synthesized. | Tu Youyou and her team | [8] |

| 1975 | The chemical structure of artemisinin is elucidated. | Tu Youyou and collaborators | [6] |

| 1977 | The structure of artemisinin is first published in a Chinese journal. | Qinghaosu Antimalarial Coordinating Research Group | [6] |

| 1979 | The first English-language publication on the clinical efficacy of artemisinin appears. | Qinghaosu Antimalarial Coordinating Research Group | [7] |

| 1981 | Project 523 is officially terminated. | Chinese Government | [2] |

Experimental Protocols

Extraction and Isolation of Artemisinin (circa 1971)

The breakthrough in isolating artemisinin came from a critical insight by Tu Youyou, who, after consulting ancient Chinese medical texts, hypothesized that the traditional high-temperature extraction methods were destroying the active compound.[3][5] This led to the development of a low-temperature ether extraction protocol.

Protocol:

-

Plant Material: Leaves of Artemisia annua L. were collected and air-dried.

-

Extraction Solvent: Diethyl ether was used as the solvent.

-

Extraction Procedure: The dried leaves were macerated in diethyl ether at a low temperature. While the exact temperature is not specified in many English-language sources, the boiling point of diethyl ether (34.6 °C) suggests the extraction was performed at or near room temperature to avoid heat.

-

Purification:

-

The initial ether extract was treated with an alkaline solution (e.g., sodium hydroxide solution) to remove acidic components, which were found to be inactive and contributed to toxicity.[5]

-

The remaining neutral portion of the extract, containing the active compound, was then subjected to further purification steps, including silica gel column chromatography, to yield the crystalline artemisinin.[5]

-

Structural Elucidation of Artemisinin (circa 1972-1975)

The determination of artemisinin's unique chemical structure was a collaborative effort involving various analytical techniques.

Methodologies Used:

-

Elemental Analysis: Determined the molecular formula to be C₁₅H₂₂O₅.[6]

-

Mass Spectrometry: Provided the molecular weight of 282 g/mol .[6]

-

Spectrophotometry (Infrared and UV-Vis): Infrared spectroscopy indicated the presence of a lactone ring. The lack of a strong UV chromophore was also a key finding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were crucial in piecing together the carbon-hydrogen framework of the molecule.

-

X-ray Crystallography: This technique ultimately confirmed the complete stereostructure of artemisinin, revealing its most unusual feature: a 1,2,4-trioxane ring, an endoperoxide bridge that is critical for its antimalarial activity.[6]

Physicochemical Properties of Artemisinin:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₅ | [6] |

| Molecular Weight | 282.33 g/mol | [6] |

| Melting Point | 156-157 °C | [6] |

| Appearance | Colorless, crystalline substance | [6] |

Synthesis of Dihydroartemisinin (DHA) (circa 1973)

Dihydroartemisinin, a more potent derivative, was first synthesized by the reduction of artemisinin.

Protocol:

-

Starting Material: Purified artemisinin.

-

Reducing Agent: Sodium borohydride (NaBH₄) was used as the reducing agent.

-

Solvent: The reaction was typically carried out in methanol.

-

Procedure: Artemisinin was dissolved in methanol and cooled. Sodium borohydride was then added portion-wise to reduce the lactone group to a lactol, forming dihydroartemisinin.

-

Work-up and Purification: The reaction was quenched, and the product was extracted and purified, often by recrystallization, to yield dihydroartemisinin.

Plasmodium berghei Mouse Model for Antimalarial Screening (circa 1970s)

The Plasmodium berghei mouse model was the primary in vivo screening tool used during Project 523 to test the efficacy of various herbal extracts.

Protocol:

-

Animal Model: Mice (strain often unspecified in early texts, but likely a common laboratory strain) were used as the host.

-

Parasite: Plasmodium berghei, a rodent malaria parasite, was used for infection.

-

Infection: Mice were infected with P. berghei, typically through intraperitoneal injection of infected blood.

-

Treatment: The test extract (e.g., the ether extract of Artemisia annua) was administered to the infected mice, usually orally.

-

Evaluation: The effectiveness of the extract was determined by monitoring the level of parasitemia (the percentage of red blood cells infected with the parasite) in the treated mice compared to a control group of infected but untreated mice. A 100% inhibition of parasitemia was the goal and was achieved with the neutral ether extract of Artemisia annua.[3]

Clinical Trial Data

The first clinical trial of the Artemisia annua extract was conducted from August to October 1972 in Hainan province. This pivotal study provided the first evidence of its efficacy in humans.

Summary of the 1972 Hainan Clinical Trial:

| Parameter | Data | Reference |

| Number of Patients | 21 | [3][5] |

| Malaria Type | 9 Plasmodium falciparum, 11 Plasmodium vivax, 1 mixed infection | [9] |

| Treatment | Neutral ether extract of Artemisia annua | [3][5] |

| Outcome | Rapid clearance of fever and parasites from the blood | [6] |

| Comparison | The extract was reported to be more effective than the chloroquine control group. | [6] |

Signaling Pathways and Experimental Workflows

Artemisinin's Mechanism of Action: The Heme-Activation Pathway

The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. The currently accepted mechanism involves the activation of this bridge by heme, which is produced during the digestion of hemoglobin by the malaria parasite within red blood cells.

Caption: Heme-mediated activation of artemisinin leading to parasite death.

Project 523: Artemisinin Discovery Workflow

The discovery of artemisinin within Project 523 followed a systematic, multi-step process that began with traditional knowledge and culminated in a purified, clinically effective compound.

Caption: Workflow of the discovery and development of artemisinin under Project 523.

Conclusion

The discovery of artemisinin is a testament to the power of integrating traditional knowledge with modern scientific methods. The systematic approach of Project 523, coupled with the crucial insights and perseverance of scientists like Tu Youyou, led to the development of a novel class of antimalarial drugs that has had an immeasurable impact on global health. This technical guide serves to document the key scientific principles and experimental foundations of this remarkable achievement, providing a valuable resource for the next generation of researchers in the field of drug discovery and development.

References

- 1. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Project 523 - Wikipedia [en.wikipedia.org]

- 3. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Discovery of Artemisinin (Qinghaosu) | MDPI [mdpi.com]

- 7. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 8. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Artemisinin mechanism of action against Plasmodium falciparum

An In-depth Technical Guide on the Mechanism of Action of Artemisinin Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy, forming the backbone of artemisinin-based combination therapies (ACTs). Their potent and rapid activity against the blood stages of Plasmodium falciparum has saved millions of lives. However, the emergence of artemisinin resistance threatens these gains, making a deep understanding of its mechanism of action critical for the development of next-generation antimalarials and strategies to combat resistance. This technical guide synthesizes current knowledge on the multifaceted mechanism of artemisinin, detailing the pivotal role of heme-mediated activation, the generation of reactive oxygen species (ROS), and the subsequent cascade of promiscuous protein alkylation that leads to parasite death. We present key quantitative data, detailed experimental protocols, and visual representations of the core pathways to provide a comprehensive resource for the scientific community.

The Activation of Artemisinin: A Heme-Catalyzed Event

The prevailing model for artemisinin's activation posits that the drug is activated by ferrous heme, which is produced during the digestion of hemoglobin by the parasite in its food vacuole. This activation is a critical first step, transforming the relatively inert parent compound into a potent carbon-centered radical.

The proposed mechanism involves the reductive cleavage of the endoperoxide bridge within the artemisinin molecule, a reaction catalyzed by Fe(II)-heme. This generates a highly reactive oxygen radical, which then rearranges to form a carbon-centered radical. This radical is the primary cytotoxic agent responsible for the downstream damage to parasite components.

Key Steps in Artemisinin Activation:

-

Hemoglobin Digestion: The intraerythrocytic P. falciparum parasite digests large amounts of host cell hemoglobin within its acidic food vacuole to obtain amino acids for protein synthesis.

-

Heme Release: This process releases large quantities of free heme (ferriprotoporphyrin IX).

-

Heme Detoxification: The parasite detoxifies the heme by polymerizing it into hemozoin (malaria pigment). However, a pool of ferrous heme [Fe(II)] remains available.

-

Endoperoxide Bridge Cleavage: Artemisinin, a sesquiterpene lactone, contains a crucial 1,2,4-trioxane ring. The endoperoxide bridge of this ring is cleaved by Fe(II)-heme.

-

Radical Formation: This cleavage event generates highly reactive oxygen and subsequent carbon-centered radicals.

Downstream Effects: Oxidative Stress and Protein Alkylation

Once activated, the artemisinin-derived radicals unleash a torrent of cytotoxic effects. The primary mechanism of parasite killing is believed to be through the promiscuous alkylation of a multitude of parasite proteins and other biomolecules, leading to widespread cellular damage and dysfunction.

Generation of Reactive Oxygen Species (ROS)

The activation of artemisinin and the subsequent radical cascade contribute to a significant increase in oxidative stress within the parasite. These artemisinin-derived radicals can react with various cellular components, propagating a chain reaction of lipid peroxidation and generating further reactive oxygen species. This overwhelms the parasite's antioxidant defenses, leading to damage of membranes, proteins, and nucleic acids.

Promiscuous Protein Alkylation

A key feature of artemisinin's mechanism is its ability to alkylate a broad range of parasite proteins. This covalent modification inactivates essential enzymes and disrupts critical cellular processes. Heme has been identified as a major target of alkylation, but numerous other proteins are also affected. This multi-target action is thought to contribute to the high potency of the drug and the slow emergence of clinical resistance.

A central target that has been identified is the P. falciparum phosphatidylinositol-3-kinase (PfPI3K). Covalent binding of activated artemisinin to PfPI3K is thought to disrupt downstream signaling pathways crucial for parasite survival.

Quantitative Data on Artemisinin Activity

The following table summarizes key quantitative data related to the activity and mechanism of artemisinin and its derivatives against P. falciparum.

| Parameter | Compound | Value | P. falciparum Strain | Reference |

| IC50 (50% Inhibitory Concentration) | Artemisinin | 7.3 - 13.6 nM | 3D7 | |

| Dihydroartemisinin | 1.2 - 3.2 nM | 3D7 | ||

| Artesunate | 1.5 - 6.4 nM | 3D7 | ||

| Heme Alkylation | Artemisinin | ~15-fold stimulation by heme | In vitro | |

| Protein Alkylation Targets | Artemisinin | >100 proteins identified | K1 | |

| Inhibition of PfPI3K | Dihydroartemisinin | IC50 = 1.4 µM | In vitro kinase assay |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of artemisinin.

In Vitro Parasite Susceptibility Assays

-

Objective: To determine the 50% inhibitory concentration (IC50) of artemisinin and its derivatives against P. falciparum.

-

Methodology:

-

P. falciparum cultures are synchronized to the ring stage.

-

The synchronized culture is diluted to a 1% parasitemia and 2% hematocrit.

-

The parasite culture is exposed to a serial dilution of the artemisinin compound for 48-72 hours.

-

Parasite growth is assessed using various methods, such as:

-

SYBR Green I-based fluorescence assay: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is proportional to the number of parasites.

-

Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as an indicator of parasite viability.

-

pLDH (parasite lactate dehydrogenase) assay: The activity of the parasite-specific enzyme pLDH is measured colorimetrically.

-

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Heme-Mediated Activation Assay

-

Objective: To demonstrate the role of heme in activating artemisinin.

-

Methodology:

-

A cell-free assay is established containing hemin (ferriprotoporphyrin IX chloride) and a reducing agent (e.g., dithiothreitol) to generate ferrous heme.

-

Artemisinin is added to the reaction mixture.

-

The degradation of artemisinin or the formation of specific artemisinin-heme adducts is monitored over time using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Protein Alkylation Profiling

-

Objective: To identify the protein targets of artemisinin in P. falciparum.

-

Methodology:

-

P. falciparum parasites are treated with a clickable artemisinin analogue (e.g., containing an alkyne or azide group).

-

The parasites are lysed, and the "clicked" proteins are conjugated to a reporter tag (e.g., biotin or a fluorescent dye) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

The tagged proteins are enriched using affinity chromatography (e.g., streptavidin beads for biotin-tagged proteins).

-

The enriched proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Heme-mediated activation of artemisinin leading to parasite death.

Caption: Workflow for identifying artemisinin's protein targets.

Conclusion and Future Directions

The mechanism of action of artemisinin is complex and multifaceted, centered around its heme-dependent activation and the subsequent promiscuous alkylation of a wide array of parasite proteins. This multi-target nature is a key strength of the drug class. However, the emergence of resistance, linked to mutations in the Kelch13 protein, underscores the need for continued research. Future work should focus on:

-

Elucidating the precise role of Kelch13 in the artemisinin response and resistance.

-

Identifying the full spectrum of artemisinin's protein targets and their functional consequences.

-

Developing novel therapeutics that mimic artemisinin's activation mechanism or target pathways involved in resistance.

A thorough understanding of how this remarkable drug works is paramount to preserving its efficacy and developing the next generation of antimalarial agents to combat the persistent threat of malaria.

The Architecture of a Wonder Drug: A Technical Guide to the Biosynthetic Pathway of Artemisinin in Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, stands as a cornerstone in the global fight against malaria.[1] Isolated from the medicinal plant Artemisia annua, this potent compound and its derivatives form the backbone of Artemisinin-based Combination Therapies (ACTs), the frontline treatment for multidrug-resistant malaria.[1] The complex structure of artemisinin makes its chemical synthesis economically challenging, rendering the plant the primary commercial source.[2] However, the low yield of artemisinin in its native producer (typically 0.1–1.0% of the leaf dry weight) presents a significant bottleneck in meeting global demand.[3] Consequently, a deep understanding of its biosynthetic pathway is paramount for developing strategies to enhance its production through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth exploration of the artemisinin biosynthetic pathway in Artemisia annua. It details the enzymatic steps, key intermediates, and the complex regulatory networks that govern its production. Furthermore, this guide furnishes detailed experimental protocols for the quantification of artemisinin and its precursors, analysis of gene expression, and genetic transformation of A. annua, serving as a valuable resource for researchers dedicated to improving the supply of this life-saving medicine.

The Biosynthetic Pathway: From Isoprenoid Precursors to Artemisinin

The biosynthesis of artemisinin is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways in plants: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[1][3] While both pathways contribute to the precursor pool, the MVA pathway is considered the primary source for sesquiterpenoid biosynthesis in A. annua.[3]

The core of artemisinin biosynthesis begins with the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS).[3] From FPP, the pathway proceeds through a series of dedicated enzymatic transformations, primarily occurring within the glandular secretory trichomes on the leaves, stems, and flowers of the plant.[3]

The key enzymatic steps in the artemisinin biosynthetic pathway are as follows:

-

Cyclization of FPP to Amorpha-4,11-diene: The first committed step is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, amorpha-4,11-diene. This reaction is catalyzed by amorpha-4,11-diene synthase (ADS) , a critical rate-limiting enzyme in the pathway.[3]

-

Oxidation of Amorpha-4,11-diene to Artemisinic Acid: The newly formed amorpha-4,11-diene undergoes a three-step oxidation process catalyzed by a multifunctional cytochrome P450 enzyme, CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR) .[3] This enzymatic cascade proceeds through the intermediates artemisinic alcohol and artemisinic aldehyde to yield artemisinic acid.[3]

-

Reduction of Artemisinic Aldehyde to Dihydroartemisinic Aldehyde: In a crucial branching point of the pathway, artemisinic aldehyde can be reduced at the C11-C13 double bond by artemisinic aldehyde Δ11(13)-reductase (DBR2) to form dihydroartemisinic aldehyde.[3]

-

Oxidation of Dihydroartemisinic Aldehyde to Dihydroartemisinic Acid: Dihydroartemisinic aldehyde is then oxidized to dihydroartemisinic acid. This step is primarily catalyzed by aldehyde dehydrogenase 1 (ALDH1) .[3]

-

Conversion of Dihydroartemisinic Acid to Artemisinin: The final steps in the formation of artemisinin from its immediate precursor, dihydroartemisinic acid, are believed to be non-enzymatic, involving a series of spontaneous photo-oxidative reactions.[3] This conversion is thought to occur within the glandular trichomes where dihydroartemisinic acid is sequestered.

The biosynthetic pathway also contains a competing branch where artemisinic acid can be converted to arteannuin B, a related but non-antimalarial sesquiterpenoid.[4] The flux of intermediates through these competing pathways is a key determinant of the final artemisinin yield.

Quantitative Data on the Artemisinin Biosynthetic Pathway

A comprehensive understanding of the artemisinin biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for identifying rate-limiting steps and for designing effective metabolic engineering strategies.

Table 1: Kinetic Parameters of Key Enzymes in Artemisinin Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl diphosphate | 0.6 - 3.3 | 6.8 x 10-3 | [5][6] | |

| Farnesyl diphosphate | 2.03 | 0.186 | [7] | ||

| Farnesyl diphosphate | 3.56 | 1.370 | [7] | ||

| Farnesyl diphosphate | 15.30 | 0.016 | [7] | ||

| Artemisinic aldehyde Δ11(13)-reductase (DBR2) | Artemisinic aldehyde | 19 | 2.6 | [8] | |

| 2-cyclohexen-1-one | 790 | 1.8 | [8] | ||

| (+)-carvone | 650 | 0.86 | [8] | ||

| NADPH | 95 | [8] | |||

| NADH | 770 | 1.3 | [8] | ||

| CYP71AV1 | Artemisinic alcohol | 0.04 nmol/min/mg | [3] | ||

| Dihydroartemisinic alcohol | 0.02 nmol/min/mg | [3] | |||

| Artemisinic aldehyde | 0.51 nmol/min/mg | [3] | |||

| Aldehyde Dehydrogenase 1 (ALDH1) | Artemisinic aldehyde | Not reported | Not reported | [9] | |

| Dihydroartemisinic aldehyde | Not reported | Not reported | [9] |

Table 2: Concentration of Artemisinin and its Precursors in Artemisia annua

| Cultivar/Chemotype | Artemisinin (% dry weight) | Dihydroartemisinic Acid (DHAA) (% dry weight) | Artemisinic Acid (AA) (% dry weight) | Reference |

| Brazilian | 0.9 | < 0.4 | 0.1 - 0.2 | [2][10] |

| Chinese | 0.95 | 1.6 | 0.1 - 0.2 | [2][10] |

| Swiss | 0.8 | 1.0 | 0.1 - 0.2 | [2][10] |

| High Artemisinin Producer (HAP) | 1.1 | Higher than AA | Lower than DHAA | [11] |

| Low Artemisinin Producer (LAP) | Lower than HAP | Lower than AA | Higher than DHAA | [11] |

Experimental Protocols

Protocol 1: Quantification of Artemisinin and its Precursors by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general framework for the extraction and quantification of artemisinin, dihydroartemisinic acid, and artemisinic acid from A. annua leaf tissue.

1. Materials and Reagents:

-

Fresh or dried A. annua leaf material

-

Liquid nitrogen

-

Mortar and pestle

-

Solvent for extraction (e.g., hexane, ethyl acetate, or a mixture of acetonitrile, water, and methanol)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

Analytical standards for artemisinin, dihydroartemisinic acid, and artemisinic acid

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

HPLC system coupled with a mass spectrometer (e.g., ESI-MS or APCI-MS)

2. Sample Preparation:

-

Weigh a precise amount of fresh or dried leaf material (e.g., 100 mg).

-

If using fresh tissue, freeze immediately in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add a defined volume of extraction solvent (e.g., 1 mL) to the powdered tissue in a microcentrifuge tube.

-

Vortex vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly employed. The specific gradient program should be optimized for the separation of the target analytes.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification of the target compounds. The specific m/z transitions for each analyte should be determined using authentic standards.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each analyte.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of each analyte in the plant extracts by comparing their peak areas to the calibration curve.

-

Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring the transcript levels of key artemisinin biosynthetic genes.

1. Materials and Reagents:

-

A. annua tissue (e.g., leaves, trichomes)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or a plant-specific kit)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for the target genes (e.g., ADS, CYP71AV1, DBR2, ALDH1) and a reference gene (e.g., Actin or Ubiquitin)

-

Real-time PCR instrument

2. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from a defined amount of total RNA using a cDNA synthesis kit.

3. Real-Time qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Protocol 3: Agrobacterium-mediated Transformation of Artemisia annua

This protocol provides a general procedure for introducing genes of interest into A. annua to study their effects on artemisinin biosynthesis.

1. Materials and Reagents:

-

Agrobacterium tumefaciens strain (e.g., EHA105, LBA4404) carrying a binary vector with the gene of interest and a selectable marker.

-

A. annua seeds or sterile plantlets.

-

Murashige and Skoog (MS) medium with appropriate hormones for callus induction, shoot regeneration, and root induction.

-

Antibiotics for selecting transformed plant cells (e.g., kanamycin, hygromycin) and for eliminating Agrobacterium (e.g., cefotaxime, carbenicillin).

-

Acetosyringone.

2. Procedure:

-

Preparation of Agrobacterium:

-

Grow the Agrobacterium strain containing the desired plasmid in a suitable liquid medium with appropriate antibiotics.

-

Harvest the bacterial cells by centrifugation and resuspend them in a liquid MS medium containing acetosyringone to induce the virulence genes.

-

-

Explant Preparation and Co-cultivation:

-

Sterilize A. annua seeds and germinate them on a sterile MS medium.

-

Excise explants (e.g., leaf discs, stem segments) from the sterile plantlets.

-

Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 30 minutes).

-

Blot the explants dry on sterile filter paper and place them on a co-cultivation medium (MS medium with appropriate hormones and acetosyringone).

-

Incubate the explants in the dark for 2-3 days.

-

-

Selection and Regeneration of Transgenic Plants:

-

After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime).

-

Transfer the explants to a selection medium containing the appropriate selective antibiotic (e.g., kanamycin) and the antibiotic to control bacterial growth.

-

Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate from the calli.

-

Excise the regenerated shoots and transfer them to a rooting medium.

-

-

Acclimatization and Analysis of Transgenic Plants:

-

Once the plantlets have developed a healthy root system, transfer them to soil and acclimatize them to greenhouse conditions.

-

Confirm the integration of the transgene into the plant genome by PCR and analyze the expression of the transgene by RT-qPCR.

-

Evaluate the phenotype of the transgenic plants, including the content of artemisinin and its precursors.

-

Visualizing the Pathway and its Regulation

To provide a clear visual representation of the complex processes involved in artemisinin biosynthesis, the following diagrams have been generated using the DOT language.

The Core Biosynthetic Pathway of Artemisinin

Caption: The core biosynthetic pathway of artemisinin from FPP.

Regulatory Network of Artemisinin Biosynthesis

Caption: Simplified regulatory network of artemisinin biosynthesis.

Conclusion

The elucidation of the artemisinin biosynthetic pathway has been a significant achievement in plant biochemistry and metabolic engineering. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is essential for the rational design of strategies to increase artemisinin production in Artemisia annua and to enable its synthesis in heterologous systems. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working towards the goal of a stable and affordable supply of this critical antimalarial drug. Future efforts in this field will likely focus on the fine-tuning of regulatory networks, the discovery of novel enzymes that may enhance pathway efficiency, and the application of synthetic biology tools to reconstruct the pathway in microbial or other plant hosts. Through continued research and innovation, the scientific community can contribute to ensuring that this "wonder drug" remains accessible to all who need it.

References

- 1. Transient Transformation of Artemisia annua [bio-protocol.org]

- 2. Frontiers | Seasonal and Differential Sesquiterpene Accumulation in Artemisia annua Suggest Selection Based on Both Artemisinin and Dihydroartemisinic Acid may Increase Artemisinin in planta [frontiersin.org]

- 3. uniprot.org [uniprot.org]

- 4. Efficient method for Agrobacterium mediated transformation of Artemisia annua L. | Semantic Scholar [semanticscholar.org]

- 5. Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Seasonal and Differential Sesquiterpene Accumulation in Artemisia annua Suggest Selection Based on Both Artemisinin and Dihydroartemisinic Acid may Increase Artemisinin in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Differentially Expressed LncRNAs Regulate Artemisinin Biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Artemisinin in Cancer Cells: A Technical Guide

Abstract: Artemisinin and its semi-synthetic derivatives, collectively known as artemisinins (ARTs), are a class of compounds traditionally used for the treatment of malaria. A growing body of preclinical evidence has illuminated their potent and selective anti-cancer activities. This technical guide provides an in-depth exploration of the molecular targets of artemisinins in cancer cells. It details the key signaling pathways modulated by these compounds, presents quantitative data on their efficacy, outlines relevant experimental protocols for target validation, and provides visual representations of the core mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Artemisinin's Anti-Cancer Activity

Artemisinins exert their anti-cancer effects through a multi-targeted approach, a key advantage that may circumvent the drug resistance often developed by cancer cells. The central mechanism of action is believed to be the generation of cytotoxic reactive oxygen species (ROS) upon the cleavage of the compound's endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺). Cancer cells, with their high metabolic rate and increased expression of the transferrin receptor (TfR), have a significantly higher intracellular iron concentration than normal cells, providing a basis for the selective toxicity of artemisinins towards them. This iron-dependent activation triggers a cascade of downstream events, leading to cell death through various pathways, including ferroptosis, apoptosis, and autophagy, while also inhibiting cell proliferation, angiogenesis, and metastasis.

Key Molecular Targets and Signaling Pathways

Artemisinin's anti-cancer activity is not attributed to a single target but rather to its ability to modulate a wide array of cellular processes and signaling pathways. The primary molecular targets can be broadly categorized as follows:

Iron Metabolism and Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Artemisinins are potent inducers of ferroptosis.

-

Transferrin Receptor (TfR): Cancer cells overexpress TfR to meet their high demand for iron. Artemisinin and its derivatives can bind to and downregulate the transferrin receptor, leading to a disruption in iron homeostasis. Dihydroartemisinin (DHA) has been shown to cause lysosomal degradation of TfR1.

-

Reactive Oxygen Species (ROS) Generation: The iron-catalyzed cleavage of artemisinin's endoperoxide bridge produces a burst of ROS. This oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to lipid peroxidation, a hallmark of ferroptosis.

-

Glutathione (GSH) Depletion: Artemisinins can deplete intracellular glutathione, a key antioxidant, further sensitizing cells to oxidative stress and ferroptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is another major mechanism through which artemisinins eliminate cancer cells. This is often initiated by the high levels of ROS generated by the compound.

-

Mitochondrial Pathway (Intrinsic Pathway): ROS can cause mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.

-

Bcl-2 Family Proteins: Artemisinins can modulate the expression of Bcl-2 family proteins. They have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins such as Bax and Bak, thereby promoting apoptosis.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Artemisinins have demonstrated potent anti-angiogenic properties.

-

Vascular Endothelial Growth Factor (VEGF): Dihydroartemisinin (DHA) has been found to inhibit the proliferation and migration of endothelial cells by downregulating the expression of VEGF and its receptor, VEGFR2. This disrupts the key signaling pathway required for angiogenesis.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under hypoxic conditions typical of the tumor microenvironment, HIF-1α promotes the expression of genes involved in angiogenesis, including VEGF. Artemisinins can suppress the activity of HIF-1α, thereby inhibiting this process.

Quantitative Efficacy of Artemisinin Derivatives

The cytotoxic effects of artemisinin and its derivatives have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of efficacy.

| Compound | Cancer Cell Line | IC50 (µM) | Duration of Treatment (h) | Reference |

| Dihydroartemisinin | Leukemia (MOLT-4) | 0.012 | 48 | |

| Dihydroartemisinin | Colon Cancer (HCT116) | 7.0 | 48 | |

| Dihydroartemisinin | Pancreatic Cancer (PANC-1) | 1.8 | 72 | |

| Artesunate | Ovarian Cancer (A2780) | 12.0 | 48 | |

| Artesunate | Lung Cancer (A549) | 29.5 | 48 | |

| Artemisinin | Breast Cancer (MCF-7) | 42.5 | 48 |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Target Identification and Validation

The identification and validation of artemisinin's molecular targets involve a variety of standard molecular and cell biology techniques.

Western Blotting for Protein Expression Analysis

This protocol is used to determine how artemisinins affect the expression levels of target proteins (e.g., Bcl-2, Bax, Caspase-3, TfR).

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7) to 70-80% confluency. Treat cells with various concentrations of Dihydroartemisinin (DHA) (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells using RIPA buffer containing a protease inhibitor cocktail. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the results. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with artemisinins.

Methodology:

-

Cell Seeding and Treatment: Seed cancer cells in 6-well plates. After 24 hours, treat with desired concentrations of an artemisinin derivative for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion and Future Directions

Artemisinin and its derivatives represent a promising class of anti-cancer agents with a unique, multi-targeted mechanism of action centered on iron-dependent ROS generation. Their ability to induce ferroptosis and apoptosis, inhibit angiogenesis, and modulate numerous signaling pathways provides a strong rationale for their development as cancer therapeutics, potentially in combination with existing treatments to overcome drug resistance. Future research should focus on elucidating the full spectrum of their molecular targets, identifying predictive biomarkers for patient stratification, and conducting robust clinical trials to translate the compelling preclinical findings into benefits for cancer patients.

An In-depth Technical Guide to Artemisinin Derivatives and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of artemisinin and its derivatives, focusing on their chemical structures, mechanisms of action, synthesis, and biological activities. The information is curated to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Structures

Artemisinin is a sesquiterpene lactone characterized by a unique 1,2,4-trioxane ring, which is the cornerstone of its potent biological activity. The endoperoxide bridge within this ring is essential for its therapeutic effects.[1][2] Poor solubility and a short half-life of the parent compound led to the development of semi-synthetic derivatives with improved pharmacokinetic profiles. The primary derivatives are synthesized from dihydroartemisinin (DHA), the reduced lactol form of artemisinin.

Key derivatives include:

-

Dihydroartemisinin (DHA): The active metabolite of most artemisinin derivatives.

-

Artesunate: A water-soluble hemisuccinate ester of DHA, suitable for oral, rectal, and intravenous administration.

-

Artemether: A lipid-soluble methyl ether of DHA, typically administered orally or intramuscularly.

-

Arteether: A lipid-soluble ethyl ether of DHA, used in intramuscular injections.

Quantitative Data: Biological Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of artemisinin and its derivatives against various Plasmodium falciparum strains and human cancer cell lines, providing a comparative view of their potency.

Table 1: Antimalarial Activity of Artemisinin Derivatives against Plasmodium falciparum Strains

| Compound | Strain | Resistance Profile | IC50 (nM) | Reference |

| Dihydroartemisinin | Dd2 | Chloroquine-Resistant | 3.2 - 7.6 | [3] |

| Dihydroartemisinin | 7G8 | Chloroquine-Resistant | 3.2 - 7.6 | [3] |

| Dihydroartemisinin | HB3 | Chloroquine-Sensitive | 3.2 - 7.6 | [3] |

| Dihydroartemisinin | D10 | Chloroquine-Sensitive | 3.2 - 7.6 | [3] |

| Dihydroartemisinin | 3D7 | Chloroquine-Sensitive | 3.2 - 7.6 | [3] |

| Artemisinin | Dd2 (DHA-resistant line 1) | DHA-Resistant | >16-fold increase vs Dd2 | [3] |

| Artemether | Dd2 (DHA-resistant line 1) | DHA-Resistant | ~5-fold increase vs Dd2 | [3] |

| Artesunate | Dd2 (DHA-resistant line 1) | DHA-Resistant | ~10-fold increase vs Dd2 | [3] |

| Artemisone | K1 | Multidrug-Resistant | 0.83 | [4] |

| Artemisone | 3D7 | Chloroquine-Sensitive | 0.83 | [4] |

| Artesunate | K1 | Multidrug-Resistant | ~8.3 | [4] |

Table 2: Cytotoxic Activity of Artemisinin Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Artemisinin | CL-6 | Cholangiocarcinoma | 339 | [5] |

| Artesunate | CL-6 | Cholangiocarcinoma | 131 | [5] |

| Artemether | CL-6 | Cholangiocarcinoma | 354 | [5] |

| Dihydroartemisinin | CL-6 | Cholangiocarcinoma | 75 | [5] |

| Artemisinin | Hep-G2 | Hepatocarcinoma | 268 | [5] |

| Artesunate | Hep-G2 | Hepatocarcinoma | 50 | [5] |

| Artemether | Hep-G2 | Hepatocarcinoma | 233 | [5] |

| Dihydroartemisinin | Hep-G2 | Hepatocarcinoma | 29 | [5] |

| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 (48h) | [6] |

| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 7.08 (48h) | [6] |

| Artemisinin Derivative 4 | H1299 | Lung Cancer | 0.09 | [6] |

| Artemisinin Derivative 4 | A549 | Lung Cancer | 0.44 | [6] |

| Artemisinin Derivative 9 | HCT116 | Colon Cancer | 0.12 | [6] |

| Artemisinin Dimer 15 | BGC-823 | Gastric Cancer | 8.30 | [6] |

Experimental Protocols: Synthesis of Key Derivatives

Detailed methodologies for the synthesis of dihydroartemisinin and artemether are provided below. These protocols are based on established laboratory procedures.

Synthesis of Dihydroartemisinin (DHA) from Artemisinin

Principle: This procedure involves the reduction of the lactone group in artemisinin to a lactol (hemiacetal) using sodium borohydride in methanol. This method is highly efficient and preserves the crucial endoperoxide bridge.

Materials and Reagents:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH), analytical grade

-

Glacial acetic acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 cm³) in a round-bottom flask and cool the mixture to 0–5 °C in an ice bath.[7]

-

Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) to the cooled suspension in small portions over 20-30 minutes, maintaining the temperature between 0–5 °C.[7][8]

-

After the addition is complete, allow the reaction mixture to reach ambient temperature and stir vigorously until thin-layer chromatography (TLC) indicates the complete consumption of artemisinin (approximately 30 minutes).[7]

-

Carefully neutralize the reaction mixture by the dropwise addition of a 30% solution of acetic acid in methanol until the pH reaches 5–6, while keeping the temperature at 0–5 °C.[8]

-

Work-up Option 1 (Precipitation): Add cold deionized water to the neutralized mixture to precipitate the product. Filter the precipitate, wash with water, and dry under vacuum to obtain dihydroartemisinin as a white crystalline powder.[8]

-

Work-up Option 2 (Extraction): Concentrate the neutralized mixture to dryness under reduced pressure. Extract the resulting white residue multiple times with ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the product.[8]

Expected Yield: >90%[8]

Synthesis of Artemether from Dihydroartemisinin

Principle: This one-pot synthesis involves the methylation of dihydroartemisinin in the presence of an acid catalyst in methanol.

Materials and Reagents:

-

Dihydroartemisinin (DHA)

-

Methanol (CH₃OH)

-

Triethylorthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous AlCl₃, or a cation exchange resin)[9]

-

Water

-

Non-polar solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve dihydroartemisinin (e.g., 50 mg) in dry ethanol (e.g., 3 ml).[9]

-

Add triethylorthoformate (e.g., 2 ml) and the acid catalyst (e.g., 25 mg of p-toluenesulfonic acid) to the solution.[9]

-

Stir the reaction mixture at room temperature for a period of 1 to 10 hours.[9]

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Extract the product with a non-polar solvent such as dichloromethane (3 x 30 ml).[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Evaporate the solvent under reduced pressure to obtain pure artemether.[9]

Expected Yield: 80-82% (w/w) pure α,β artemether.[10]

Mechanism of Action and Signaling Pathways

The therapeutic activity of artemisinin and its derivatives is contingent upon the cleavage of the endoperoxide bridge. This process is primarily activated by heme, which is abundant in malaria parasites due to hemoglobin digestion, or by intracellular ferrous iron (Fe²⁺) in cancer cells.[1][11]

The activation cascade can be summarized as follows:

-

Activation by Heme/Fe²⁺: The endoperoxide bridge of the artemisinin molecule interacts with intraparasitic heme or intracellular Fe²⁺.

-

Generation of Radicals: This interaction catalyzes the cleavage of the endoperoxide bridge, leading to the formation of highly reactive oxygen-centered radicals, which then rearrange to produce cytotoxic carbon-centered radicals.[1]

-

Promiscuous Targeting: These carbon-centered radicals are potent alkylating agents that covalently modify a multitude of intracellular biomolecules, including proteins and heme itself.[11]

Chemical proteomics studies have identified over 120 protein targets of artemisinin in P. falciparum. These targets are involved in a wide array of critical cellular processes.[11][12] The disruption of these numerous pathways leads to a cascade of events culminating in parasite death.

The promiscuous nature of artemisinin's targets likely contributes to its high potency and the slow development of clinical resistance. The multi-targeted approach makes it difficult for the parasite to develop resistance through a single gene mutation.

This guide provides a foundational understanding of artemisinin and its derivatives. Further research into the specific roles of individual protein targets and the intricate downstream effects will continue to refine our knowledge and may lead to the development of even more effective second-generation artemisinin-based therapies.

References

- 1. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of biological mechanisms of artemisinin on bovine mammary epithelial cells by integration of network pharmacology and TMT-based quantitative proteomics [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. US6346631B1 - Process for the preparation of arteethers from dihydroartemisinin - Google Patents [patents.google.com]

- 10. IN224810: A single step process for the preparation of artemether from artemisinin | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]

- 11. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe [microbialcell.com]

- 12. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe [agris.fao.org]

Pharmacological Properties of Artemisinin and its Analogues: A Technical Guide for Researchers

Abstract

Artemisinin and its semi-synthetic analogues represent a cornerstone in the global fight against malaria, particularly strains resistant to conventional therapies. Beyond their potent antimalarial effects, these compounds exhibit a wide spectrum of pharmacological activities, including significant anticancer, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the core pharmacological characteristics of artemisinin and its principal derivatives: artesunate, artemether, and dihydroartemisinin. It details their mechanisms of action, summarizes critical quantitative data in structured tables, outlines key experimental protocols, and presents complex biological pathways and workflows as clear, concise diagrams using the DOT language. This document is tailored for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

Introduction

The discovery of artemisinin from the sweet wormwood plant (Artemisia annua) by Chinese scientist Tu Youyou, an achievement recognized with the 2015 Nobel Prize in Physiology or Medicine, marked a paradigm shift in malaria treatment. The defining feature of the artemisinin class of molecules is a unique 1,2,4-trioxane endoperoxide bridge, which is indispensable for their biological activity.[1][2] This guide explores the diverse pharmacological attributes of artemisinin and its clinically significant analogues, which have been optimized for improved bioavailability and pharmacokinetic profiles.[3]

Mechanism of Action

Antimalarial Action

The primary antimalarial mechanism of artemisinins is initiated within malaria parasite-infected erythrocytes. The drug is activated through a reductive cleavage of its endoperoxide bridge, a reaction catalyzed by heme iron (Fe²⁺) released during the parasite's digestion of host hemoglobin.[4][5] This activation generates a burst of highly reactive oxygen species (ROS) and carbon-centered free radicals.[4][6] These radical species then proceed to promiscuously alkylate and damage a multitude of vital parasite proteins and lipids, leading to oxidative stress and ultimately, parasite death.[4][7]

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]

- 6. mdpi.com [mdpi.com]

- 7. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Artemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives are renowned for their potent antimalarial properties.[1][2] Beyond this primary application, a growing body of preclinical evidence has illuminated the significant anti-inflammatory and immunomodulatory activities of these compounds. This technical guide provides an in-depth review of the anti-inflammatory effects of artemisinin, detailing its molecular mechanisms of action, summarizing quantitative data from key in vitro and in vivo studies, and outlining the experimental protocols used to generate this evidence. The primary mechanisms involve the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the therapeutic potential of artemisinin and its derivatives for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that enables the host to respond to harmful stimuli, such as pathogens and damaged cells.[3] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, inflammatory bowel disease, and neuroinflammatory conditions.[1][2] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[3] This underscores the pressing need for novel, effective, and safer anti-inflammatory agents.

Artemisinin and its derivatives, including artesunate, artemether, and dihydroartemisinin (DHA), have emerged as promising candidates.[1][2] Initially celebrated for their efficacy against malaria, these compounds have demonstrated a remarkable capacity to modulate the immune system and suppress inflammatory responses in a variety of preclinical models.[1][2][4] Their multifaceted mechanisms of action, targeting key signaling cascades at multiple checkpoints, position them as attractive molecules for further investigation and development as anti-inflammatory therapeutics.[2]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of artemisinin and its derivatives are attributed to their ability to interfere with several critical signaling pathways that orchestrate the inflammatory response. The most well-documented of these are the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows NF-κB, predominantly the p65 subunit, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

Artemisinin and its derivatives have been shown to potently inhibit the NF-κB pathway through multiple mechanisms[1][5][6]:

-

Inhibition of IκBα Phosphorylation and Degradation: Artemisinin can prevent the TNF-α-induced phosphorylation and degradation of IκBα, thereby preventing the release and nuclear translocation of NF-κB p65.[5][6][7]

-

Suppression of Upstream Signaling: Artemisinin has been observed to inhibit the expression of adaptor proteins, such as TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1), which are crucial for the activation of the IKK complex upstream of IκBα.[5][6][8]

-

Direct Interaction with NF-κB: Some studies suggest that artemisinin may directly bind to NF-κB, further preventing its activity.[1]

By inhibiting the NF-κB pathway, artemisinin effectively downregulates the expression of numerous downstream inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][6][7]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5][8] Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of pro-inflammatory genes.

Artemisinin has been shown to modulate MAPK signaling, although the effects can be context-dependent. Notably, artemisinin significantly impairs the production of reactive oxygen species (ROS) and the phosphorylation of p38 and ERK in response to TNF-α stimulation.[5][6][7] The inhibition of p38 and ERK phosphorylation contributes to the overall anti-inflammatory effect by suppressing the expression of inflammatory mediators.[5]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by sensing a wide range of danger signals.[9] Upon activation, the NLRP3 inflammasome facilitates the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[9] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Recent studies have revealed that artemisinin can inhibit the activation of the NLRP3 inflammasome.[9][10] One proposed mechanism involves the suppression of the interaction between NLRP3 and NEK7, a protein essential for inflammasome activation, in the context of uric acid-induced inflammation.[9] Furthermore, a derivative of artemisinin, artemisitene, has been shown to block the assembly and activation of the NLRP3 inflammasome by inhibiting the production of ROS.[11]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory properties of artemisinin and its derivatives have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from this research.

Table 1: In Vitro Anti-inflammatory Effects of Artemisinin and Its Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Concentration | Key Findings | Reference |

| Artemisinin | Hep3B | TNF-α (10 ng/mL) | Up to 200 µM | Dose-dependently inhibited NF-κB reporter gene expression; inhibited IκBα phosphorylation and degradation. | [8] |

| Artemisinin | Porcine Mammary Epithelial Cells | LPS | 20 µM | Weakened LPS-induced inflammatory damage; decreased mRNA expression of IL-1β, IL-6, and TNF-α. | [12] |

| Artemisinin | Human Macrophage U937 | LPS (10 ng/mL) + MSU crystals (0.1 mg/mL) | 1, 10, 100 µM | Markedly suppressed the expression of NLRP3, caspase-1, and IL-1β. | [9][10] |

| Artesunate | Synovial cells from RA patients | TNF-α | Not specified | Significantly inhibited IL-1β, IL-6, and IL-8 production by blocking the PI3K/Akt signaling pathway. | [2][13] |

| Artemisinin Extracts | Not specified | Not specified | IC50: 21.22 ± 3.98 µg/ml | Exhibited statistically significant anti-inflammatory activity. | [14] |

Table 2: In Vivo Anti-inflammatory Effects of Artemisinin and Its Derivatives

| Compound | Animal Model | Disease Induction | Dosage | Key Findings | Reference |

| Artemisinin | Mice | TPA-induced skin inflammation | Not specified | Demonstrated anti-inflammatory effects. | [5][6] |

| Artemisinin | BALB/c mice | Carbon tetrachloride-induced inflammation | 50 and 100 mg/kg BW | Alleviated inflammation in a dose-dependent manner; reduced levels of inflammatory markers. | [15] |

| Artemisinin | Rabbits | 5-HT-induced paw inflammation | 100, 200, 500 mg/mL | Significantly reduced paw swelling (40% at 2h, 60% at 4h with 500 mg/mL). | [14] |

| Artemisinin | Mice | DSS-induced acute colitis | Not specified | Reduced symptoms of colitis, improved tissue histology, and decreased inflammatory edema and cytokine levels. | [16][17] |

| Artemisinin Derivative | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 100 mg/kg | Significantly reduced the severity of EAE by inhibiting the TLR-4/NF-κB pathway. | [1] |

| Dihydroartemisinin (DHA) | DBA/1J mice | Collagen-induced arthritis (CIA) | Not specified | Decreased serum levels of IL-1β and IL-6, and alleviated paw edema. | [18] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of artemisinin's anti-inflammatory effects.

In Vitro Anti-inflammatory Assays

-

Cell Lines: Common cell lines for in vitro inflammation studies include murine macrophage RAW 264.7 cells, human monocytic THP-1 cells (differentiated into macrophages with PMA), and human embryonic kidney HEK293 cells for reporter gene assays.[19][20]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of artemisinin or its derivatives for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL), for a designated time (e.g., 24 hours for cytokine production).[20]

-

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect cell culture supernatants after treatment.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is quantified using a sodium nitrite standard curve.[20]

-

-

Cytokine Measurement (ELISA):

-

Collect cell culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21]

-

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-p38, total p38).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models

This is a widely used model for acute inflammation.[22]

-

Administer artemisinin or vehicle orally or intraperitoneally to rodents.

-

After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan (e.g., 1% in saline) into the right hind paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

This model mimics inflammatory bowel disease.[16][17]

-

Administer DSS (e.g., 3-5%) in the drinking water of mice for a specified period (e.g., 7 days) to induce colitis.

-

Treat a group of mice with artemisinin orally daily during the DSS administration period.

-

Monitor disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.

-

At the end of the experiment, sacrifice the animals, measure colon length, and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).[16][17]

Conclusion and Future Directions

Artemisinin and its derivatives have unequivocally demonstrated significant anti-inflammatory and immunomodulatory properties in a wide range of preclinical models. Their ability to target multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, provides a strong mechanistic basis for their therapeutic potential in inflammatory diseases. The quantitative data summarized herein highlights their efficacy at pharmacologically relevant concentrations.

While the preclinical evidence is compelling, further research is warranted to translate these findings to the clinical setting. Future investigations should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of artemisinin and its derivatives in patients with various inflammatory and autoimmune diseases.[1][23]

-

Pharmacokinetics and Bioavailability: Optimizing drug delivery systems and formulations to enhance the bioavailability and targeted delivery of these compounds is crucial for improving their therapeutic index.[1]

-

Long-term Safety: Thorough assessment of the long-term safety profile of artemisinin-based therapies for chronic inflammatory conditions is essential.

References

- 1. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]

- 2. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Anti-inflammatory effect of artemisinin on uric acid-induced NLRP3 inflammasome activation through blocking interaction between NLRP3 and NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Artemisinin-derived artemisitene blocks ROS-mediated NLRP3 inflammasome and alleviates ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]